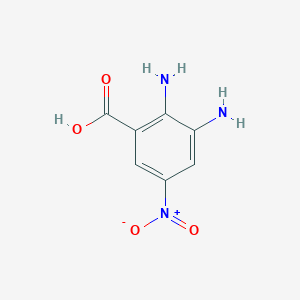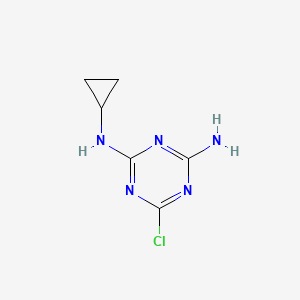
Cyprazine-desisopropyl
Overview
Description
Mechanism of Action
Target of Action
Cyprazine-desisopropyl is a metabolite that primarily targets Diptera larvae and pupae . The compound’s role is to induce morphological abnormalities in these targets, which results in incomplete or inhibited adult eclosion .
Mode of Action
The mode of action of this compound involves contact and stomach poison effects . It has strong systemic conductivity and a long duration of action . This means that once the compound comes into contact with its targets, it can be transported throughout the organism’s system, causing detrimental effects over an extended period.
Pharmacokinetics
Its strong systemic conductivity suggests that once absorbed, it can be widely distributed within the organism
Result of Action
The primary result of this compound’s action is the induction of morphological abnormalities in Diptera larvae and pupae . These abnormalities prevent the successful eclosion of adults, thereby controlling the population of these organisms.
Biochemical Analysis
Cellular Effects
Triazine compounds are known to interfere with the photosynthetic electron transport chain in susceptible plants , but the specific effects of Cyprazine-desisopropyl on various types of cells and cellular processes have not been extensively studied.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. As a triazine compound, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Cyprazine-desisopropyl can be synthesized from 2-N-cyclopropylamino-4,6-dichlorotriazine . The synthetic route involves the reaction of 2-N-cyclopropylamino-4,6-dichlorotriazine with appropriate reagents under controlled conditions to yield this compound . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Cyprazine-desisopropyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated triazine derivatives, while substitution reactions may produce various substituted triazine compounds.
Scientific Research Applications
Cyprazine-desisopropyl has several scientific research applications, including:
Chemistry: It is used as a reference standard for analytical testing in the food and beverage sector.
Biology: It is used in studies involving the metabolism of pesticides and herbicides.
Medicine: It is used in research related to the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Cyprazine-desisopropyl is similar to other triazine-based compounds, such as atrazine and simazine. it is unique in its specific molecular structure, which includes a cyclopropyl group and a chlorine atom on the triazine ring. This unique structure imparts distinct chemical and biological properties to this compound, making it valuable for specific analytical and research applications .
Similar Compounds
- Atrazine
- Simazine
- Propazine
These compounds share a similar triazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQRQUUPYBUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633098 | |
| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35516-73-5 | |
| Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
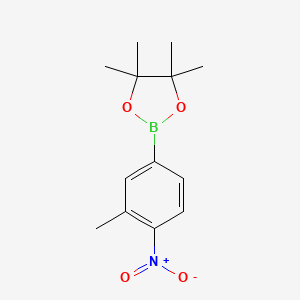
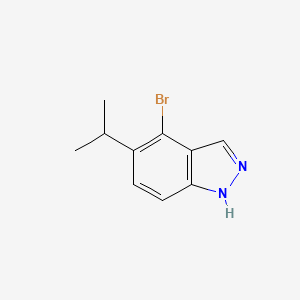
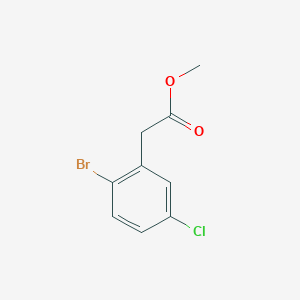
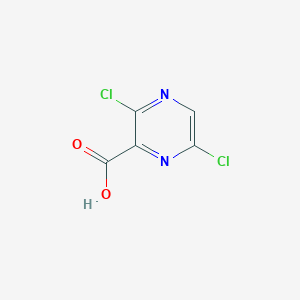
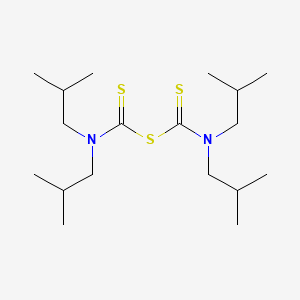
![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)

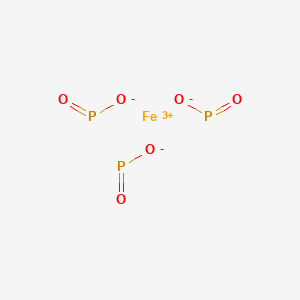

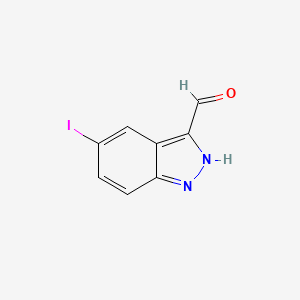
![3-(6,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-benzenesulfonyl Chloride](/img/structure/B1603011.png)
